

Commercial Suppliers and Technical Guide for BMY 28674-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMY 28674-d8

Cat. No.: B564455

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BMY 28674-d8**, a deuterated analog of the anxiolytic agent buspirone. This document outlines its commercial availability, key technical data, relevant signaling pathways of its non-deuterated counterpart, and detailed experimental protocols for its application in research settings.

Commercial Availability

BMY 28674-d8 is available from various commercial suppliers specializing in research chemicals and analytical standards. One prominent supplier is:

- MedChemExpress: A supplier of research chemicals and biochemicals, offering **BMY 28674-d8** for research purposes.^{[1][2]}

It is recommended to contact suppliers directly for the most current product specifications, availability, and pricing.

Technical Data

BMY 28674-d8 serves as a stable isotope-labeled internal standard for the quantitative analysis of buspirone in various biological matrices.^{[1][2]} Its physical and chemical properties are summarized in the table below, based on a typical Certificate of Analysis.

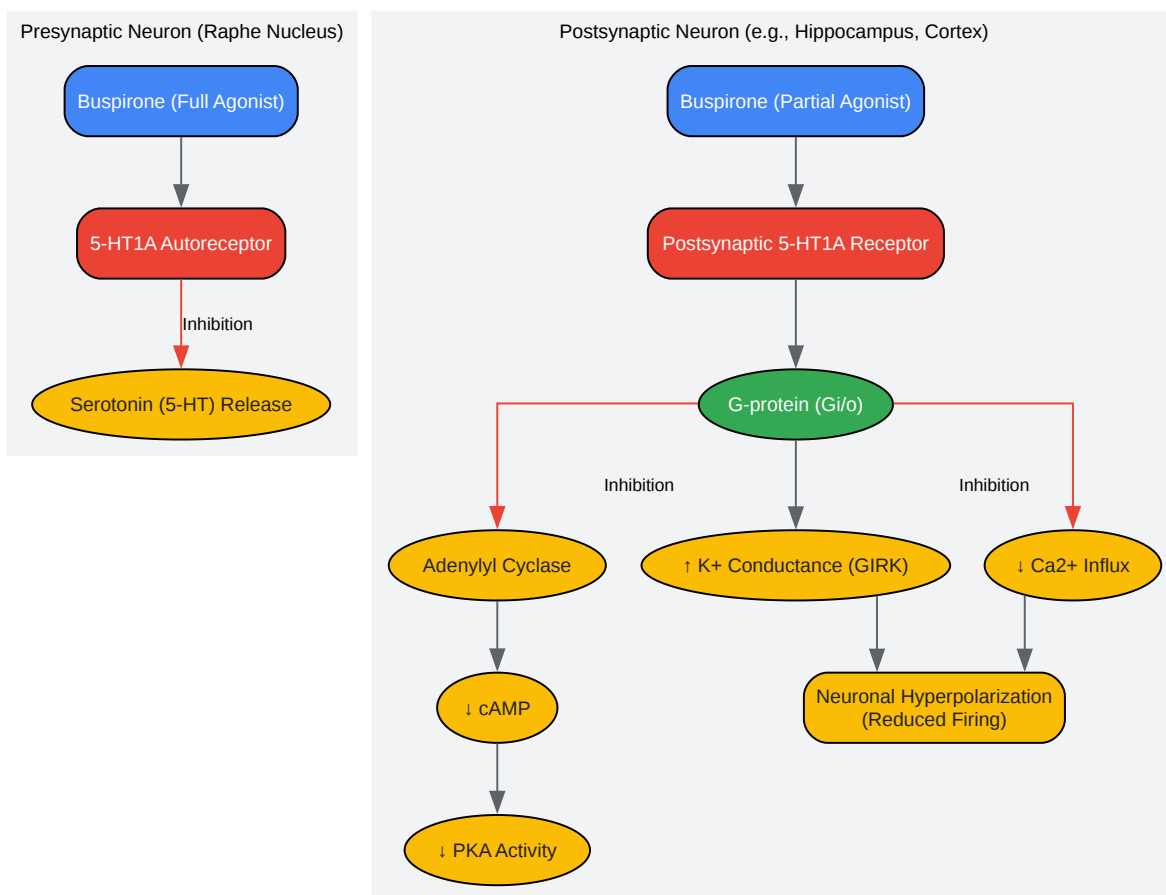
| Property | Value | Reference |
|---------------------|--|-----------|
| Chemical Name | BMY 28674-d8 | [3] |
| Molecular Formula | C ₂₁ H ₂₃ D ₈ N ₅ O ₃ | [3] |
| Molecular Weight | 409.55 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (by HPLC) | ≥96.13% | [3] |
| Isotopic Enrichment | ≥99.4% | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |
| CAS Number | 1189644-16-3 | [3] |

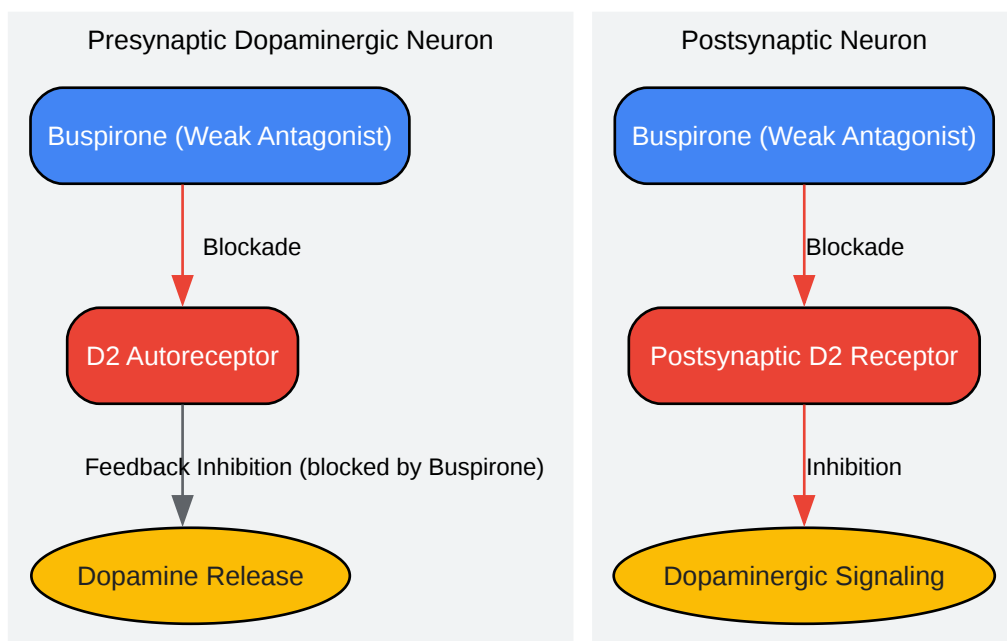
Mechanism of Action and Signaling Pathways

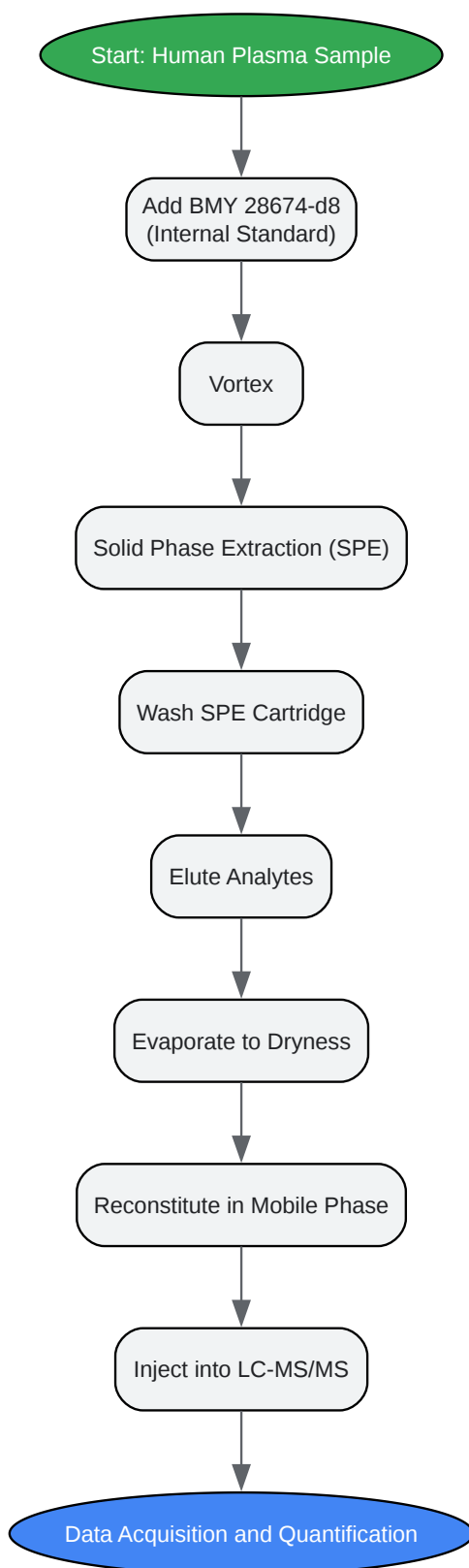
BMY 28674 is the deuterated form of buspirone. The pharmacological activity of buspirone is primarily attributed to its high affinity for serotonin 5-HT_{1A} receptors, where it acts as a partial agonist.[4][5][6][7] It also exhibits a weaker antagonist activity at dopamine D₂ receptors.[6][7][8]

Serotonin 5-HT_{1A} Receptor Signaling Pathway

Buspirone's anxiolytic effects are mainly mediated through its interaction with 5-HT_{1A} receptors. At presynaptic 5-HT_{1A} autoreceptors, located on serotonergic neurons in the raphe nuclei, buspirone acts as a full agonist, inhibiting serotonin synthesis and release.[4][5][9] At postsynaptic 5-HT_{1A} receptors, predominantly found in the hippocampus and cortex, it functions as a partial agonist.[4][5] This dual action modulates serotonergic neurotransmission. The activation of 5-HT_{1A} receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4][9] This signaling cascade also involves the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neuronal firing.[9][10]







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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for BMY 28674-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564455#commercial-suppliers-of-bmy-28674-d8]

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